1,2,3-Trichlorocyclopentane
Description
1,2,3-Trichlorocyclopentane is a chlorinated cyclopentane derivative with three chlorine atoms substituted at the 1-, 2-, and 3-positions of the cyclopentane ring. Its molecular formula is C₅H₇Cl₃, and its molecular weight is 181.47 g/mol (estimated based on analogous compounds) . The compound exhibits stereoisomerism due to the spatial arrangement of chlorine atoms, which can influence its chemical reactivity and biological interactions. For instance, its IUPAC name may vary depending on the stereochemistry, such as (1R,2S,3R)-1,2,3-trichlorocyclopentane under Cahn–Ingold–Prelog priority rules . Limited direct toxicological or physicochemical data are available for this compound, necessitating comparisons with structurally similar chlorinated cyclopentanes and alkanes.
Properties
CAS No. |
5330-60-9 |
|---|---|
Molecular Formula |
C5H7Cl3 |
Molecular Weight |
173.46 g/mol |
IUPAC Name |
1,2,3-trichlorocyclopentane |
InChI |
InChI=1S/C5H7Cl3/c6-3-1-2-4(7)5(3)8/h3-5H,1-2H2 |
InChI Key |
QYSNWQRPZMUDMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
1,2,3-Trichlorocyclopentane can be synthesized through several methods. One common synthetic route involves the chlorination of cyclopentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,2,3-Trichlorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: Oxidation of 1,2,3-trichlorocyclopentane can lead to the formation of various chlorinated cyclopentanones or cyclopentadienes, depending on the reaction conditions and oxidizing agents used.
Scientific Research Applications
1,2,3-Trichlorocyclopentane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable for studying substitution and reduction mechanisms.
Biology and Medicine: Research into its biological activity and potential medicinal properties is ongoing. Chlorinated cyclopentanes may exhibit antimicrobial or anticancer activities, making them candidates for drug development.
Mechanism of Action
The mechanism of action of 1,2,3-trichlorocyclopentane depends on the specific reactions it undergoes. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound is converted back to cyclopentane through the addition of hydrogen atoms. The exact molecular targets and pathways involved in its biological activity are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 1,2,3-trichlorocyclopentane and analogous chlorinated cyclopentane derivatives:
Key Differences in Physicochemical Properties
Chlorination Degree : Increasing chlorine atoms (e.g., 1,2,3,4-tetrachlorocyclopentane vs. 1,2,3-trichlorocyclopentane) correlates with higher molecular weight, density, and boiling points due to stronger van der Waals interactions .
Functional Groups: The presence of ketones in 3-chlorocyclopentane-1,2-dione drastically reduces its stability in aqueous environments compared to non-polar trichlorocyclopentanes .
Stereochemistry : Enantiomers like (1R,2S,3R)- vs. (1S,2R,3S)-1,2,3-trichlorocyclopentane may exhibit divergent biological activities, as seen in analogous chlorinated hydrocarbons .
Toxicological and Environmental Behavior
- Biodegradation : Trichlorocyclopentanes are less biodegradable than dichloro analogs due to steric hindrance from chlorine atoms, leading to environmental persistence .
- Acute Toxicity: Limited human data exist, but rodent studies on 1,2,3-trichloropropane suggest hepatic and renal toxicity at high doses, which may extrapolate cautiously to cyclopentane analogs .
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